molecular formula C12H24O3 B14376659 4-hydroxybutan-2-yl 2-ethylhexanoate CAS No. 89457-48-7

4-hydroxybutan-2-yl 2-ethylhexanoate

Cat. No.: B14376659
CAS No.: 89457-48-7
M. Wt: 216.32 g/mol
InChI Key: DIAWMVLXGKUUGB-UHFFFAOYSA-N
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Description

4-hydroxybutan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C12H24O3. It is known for its unique structure, which includes a hydroxybutyl group and an ethylhexanoate group. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybutan-2-yl 2-ethylhexanoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybutan-2-one with 2-ethylhexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes or catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-hydroxybutan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed

Scientific Research Applications

4-hydroxybutan-2-yl 2-ethylhexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-hydroxybutan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The compound’s hydroxy and ester groups play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybutan-2-one: Shares the hydroxybutyl group but lacks the ethylhexanoate moiety.

    2-ethylhexanoic acid: Contains the ethylhexanoate group but lacks the hydroxybutyl group.

Uniqueness

4-hydroxybutan-2-yl 2-ethylhexanoate is unique due to its combined hydroxybutyl and ethylhexanoate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .

Properties

CAS No.

89457-48-7

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

4-hydroxybutan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C12H24O3/c1-4-6-7-11(5-2)12(14)15-10(3)8-9-13/h10-11,13H,4-9H2,1-3H3

InChI Key

DIAWMVLXGKUUGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC(C)CCO

Origin of Product

United States

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